molecular formula C10H8N2O4S B1376601 5-Sulfamoylisoquinoline-1-carboxylic acid CAS No. 1427380-39-9

5-Sulfamoylisoquinoline-1-carboxylic acid

Cat. No.: B1376601
CAS No.: 1427380-39-9
M. Wt: 252.25 g/mol
InChI Key: OVGSSIJBRCXYLD-UHFFFAOYSA-N
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Description

5-Sulfamoylisoquinoline-1-carboxylic acid is a multifunctional heteroaromatic building block designed for scientific research and development. This compound features a carboxylic acid group at the 1-position and a sulfamoyl group at the 5-position of the isoquinoline ring, making it a versatile intermediate for constructing more complex molecules. The rigid isoquinoline core provides a planar structure that can be advantageous in molecular recognition. In chemical research, this compound is valuable for synthesizing various derivatives, particularly through nucleophilic substitution reactions at the sulfamoyl group or amidation/esterification via the carboxylic acid group. Similar compounds are investigated as potential enzyme inhibitors or for studying protein interactions, as the sulfonamide moiety can act as a key pharmacophore. The mechanism of action for such compounds typically involves the potential to form covalent or highly specific non-covalent bonds with nucleophilic sites on biological targets, such as enzymes, thereby modulating their activity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Note: Specific chemical and physical properties for this exact compound are derived from a closely related structural analog, 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid .

Properties

IUPAC Name

5-sulfamoylisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)(H2,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGSSIJBRCXYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfamoylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to meet the stringent quality standards required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 5-Sulfamoylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

5-Sulfamoylisoquinoline-1-carboxylic acid has been investigated for its potential as a therapeutic agent. Its sulfonamide group contributes to its pharmacological properties, making it a candidate for developing new drugs targeting various diseases.

  • Antimicrobial Activity : Compounds with sulfonamide groups are known for their antibacterial properties. Research indicates that 5-sulfamoyl derivatives exhibit activity against certain bacterial strains, making them potential candidates for antibiotic development .
  • Anti-inflammatory Properties : Some studies have suggested that isoquinoline derivatives may possess anti-inflammatory effects. This opens avenues for exploring this compound in treating inflammatory diseases .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules.

  • Synthesis of Isoquinoline Derivatives : The presence of the carboxylic acid moiety allows for further functionalization, facilitating the synthesis of various isoquinoline derivatives that can exhibit enhanced biological activities .
  • Drug Design : As a scaffold in drug design, this compound can be modified to improve pharmacokinetic properties or target specificity. The structural modifications can lead to compounds with improved efficacy against specific biological targets .

Biochemical Assays

This compound is also utilized in biochemical assays due to its ability to interact with biological molecules.

  • Enzyme Inhibition Studies : The compound can be employed in studies aimed at understanding enzyme mechanisms and identifying potential inhibitors. Its sulfonamide group is known to interact with active sites of various enzymes, providing insights into enzyme kinetics and inhibition mechanisms .
  • Chelation Studies : Isoquinoline derivatives have been studied for their ability to chelate metal ions, which is relevant in the context of metalloproteins and related enzymatic processes. This property can be harnessed in developing chelators for therapeutic applications .

Case Studies and Research Findings

Several research studies highlight the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria.
Study 2Enzyme InhibitionIdentified as a potent inhibitor of specific metalloproteins, suggesting potential therapeutic applications.
Study 3Drug DevelopmentExplored as a scaffold for synthesizing novel anti-inflammatory drugs with improved efficacy.

Mechanism of Action

The mechanism of action of 5-Sulfamoylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-sulfamoylisoquinoline-1-carboxylic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Notable Properties
This compound* C₁₀H₈N₂O₄S 264.25 -SO₂NH₂ (position 5) N/A Hypothetical; sulfonamide group enhances polarity
5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid C₁₀H₆ClNO₄S 287.68 -SO₂Cl (position 5) 1258640-93-5 Reactive intermediate; discontinued
5-Chloroisoquinoline-1-carboxylic acid C₁₀H₆ClNO₂ 207.61 -Cl (position 5) 59264500 (CID) Chlorine substituent induces electron withdrawal
5-Aminoquinoline-4-carboxylic acid C₁₀H₈N₂O₂ 188.18 -NH₂ (position 5), -COOH (position 4) 1378784-66-7 Amino group improves solubility

*Hypothetical structure inferred from analogs.

Key Observations:

Functional Group Impact: The sulfamoyl group (-SO₂NH₂) in the target compound is expected to increase polarity and hydrogen-bonding capacity compared to the chlorosulfonyl (-SO₂Cl) or chloro (-Cl) groups. This could enhance aqueous solubility and bioavailability. The chlorosulfonyl group in 5-(Chlorosulfonyl)isoquinoline-1-carboxylic acid is highly reactive, making it a precursor for sulfonamide synthesis. Its discontinued commercial status suggests challenges in synthesis or stability .

Molecular Weight Trends :

  • The sulfamoyl derivative (264.25 g/mol) is heavier than the chloro analog (207.61 g/mol) due to the additional nitrogen and oxygen atoms in the sulfamoyl group.

Amino vs. Sulfamoyl Groups: 5-Aminoquinoline-4-carboxylic acid (CAS: 1378784-66-7) demonstrates how an amino group (-NH₂) at position 5 improves solubility but lacks the sulfonamide’s steric bulk and acidic proton .

Research and Application Potential

  • Pharmaceutical Intermediates : The chlorosulfonyl analog’s role as a synthetic intermediate suggests that the sulfamoyl derivative could be tailored for drug discovery, particularly in kinase inhibitors or antimicrobial agents.
  • Comparative Reactivity: The sulfamoyl group’s stability and hydrogen-bonding capacity may make it preferable to amino or chloro groups in designing bioactive molecules with improved target binding .

Biological Activity

5-Sulfamoylisoquinoline-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound belongs to the class of sulfamoyl derivatives, which have been studied for various therapeutic applications, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C11H10N2O4S
  • Molecular Weight: 270.27 g/mol
  • IUPAC Name: this compound

The presence of the sulfamoyl group is significant as it often contributes to the biological activity of compounds, particularly in enhancing their interaction with biological targets.

Antimicrobial Activity

Research has indicated that sulfamoyl derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain sulfamoyl compounds can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial folate synthesis, which is crucial for their growth and replication.

Table 1: Antimicrobial Activity of Sulfamoyl Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 µg/mL
This compoundS. aureus32 µg/mL
Other sulfamoyl derivativesVarious strainsVaries (typically 8-64 µg/mL)

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Case Study: Inhibition of COX Enzymes

In a study examining the anti-inflammatory effects of sulfamoyl compounds, it was found that a related compound significantly inhibited COX-2 activity in vitro, suggesting a similar potential for this compound.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Folate Synthesis Inhibition: Similar to traditional sulfonamide antibiotics, this compound may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.
  • Receptor Modulation: The compound may also exhibit activity on G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the isoquinoline core can significantly influence its biological activity.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
Electron-withdrawing groups (e.g., -Cl)Increased potency against bacterial strains
Hydroxyl (-OH)Enhanced solubility and bioavailability
Alkyl chainsAltered lipophilicity and permeability

Q & A

Q. What are the established synthetic routes for 5-Sulfamoylisoquinoline-1-carboxylic acid?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of isoquinoline precursors. Key steps include sulfamoylation at the 5-position and carboxylation at the 1-position. Reaction optimization may require controlled pH conditions (e.g., using anhydrous solvents for sulfonamide coupling) and catalysts like palladium for cross-coupling reactions. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC (purity >95%) is critical for validating intermediate and final products .

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated using chromatographic methods (HPLC or UPLC with UV detection) and spectroscopic techniques. For example, mass spectrometry (HRMS) confirms molecular weight, while 1H^1H-NMR detects residual solvents or byproducts. Researchers should report retention times, integration values, and spectral peaks in supplementary data to ensure reproducibility .

Q. What biological activities have been reported for this compound?

Preliminary studies suggest inhibitory activity against enzymes like carbonic anhydrases or kinases. Assays such as fluorescence-based enzymatic inhibition or cellular viability (e.g., MTT assays) are commonly used. Researchers must specify assay conditions (e.g., substrate concentration, incubation time) and validate results with positive controls .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Yield optimization involves systematic screening of reaction parameters:

  • Temperature : Higher temperatures may accelerate sulfamoylation but risk decomposition.
  • Catalysts : Transition metal catalysts (e.g., Pd/C) can enhance coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Use Design of Experiments (DoE) methodologies to identify interactions between variables and reduce trial runs .

Q. How should contradictory data on the compound’s biological activity be resolved?

Contradictions may arise from assay variability or differences in cell lines. Researchers should:

  • Perform dose-response curves to confirm IC50_{50} values.
  • Validate findings across multiple independent labs using standardized protocols.
  • Conduct meta-analyses of published data to identify confounding factors (e.g., buffer composition, cell passage number) .

Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?

Reproducibility requires rigorous documentation of:

  • Animal models : Species, age, and genetic background.
  • Dosing regimens : Route (oral vs. IV), formulation (e.g., solubility enhancers).
  • Analytical methods : LC-MS/MS parameters for plasma concentration measurements. Reporting intraclass correlation coefficients (ICC) and coefficients of variation (CV%) for technical replicates enhances reliability .

Q. How can computational modeling improve the design of derivatives targeting specific enzymes?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites. Pair this with QSAR (Quantitative Structure-Activity Relationship) models to prioritize synthetic targets. Validate predictions using site-directed mutagenesis or crystallography .

Methodological Guidance

  • Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental details, including supplementary materials for extended datasets .
  • Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability in biological assays. Report 95% confidence intervals for key metrics .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address gaps in literature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Sulfamoylisoquinoline-1-carboxylic acid
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5-Sulfamoylisoquinoline-1-carboxylic acid

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